4-Chloromethyl-2-(4-methoxyphenyl)thiazole
Overview
Description
4-Chloromethyl-2-(4-methoxyphenyl)thiazole is a useful research compound. Its molecular formula is C11H11Cl2NOS and its molecular weight is 276.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities, and their targets can vary widely depending on the specific compound .
Mode of Action
Thiazole derivatives are generally known for their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The compound is soluble in toluene , which suggests it may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Biochemical Analysis
Biochemical Properties
4-Chloromethyl-2-(4-methoxyphenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their structure and function, which in turn can impact cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby influencing cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage-dependent effects of the compound is essential for its safe and effective use in medical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall health. For instance, it can alter the levels of key metabolites, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
4-Chloromethyl-2-(4-methoxyphenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial and anticancer activities, alongside structure-activity relationships (SAR) and potential mechanisms of action.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a thiazole ring, which is known for its pharmacological relevance, particularly in the development of drugs targeting various diseases.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, studies have shown that it has effective activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant potency.
Microorganism | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Bacillus cereus | 0.23 - 0.70 | 0.47 - 0.94 |
Escherichia coli | 0.23 - 0.47 | 0.47 - 0.94 |
Staphylococcus aureus | 0.17 - 0.23 | 0.23 - 0.47 |
These findings indicate that the compound is particularly effective against Bacillus cereus, while showing moderate activity against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this thiazole derivative has also been explored extensively. Notably, studies have identified its ability to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells.
- Mechanism of Action : The compound is believed to exert its anticancer effects primarily through the inhibition of tubulin polymerization, a crucial process for cell division . This mechanism suggests that it may interfere with the mitotic spindle formation, leading to cell cycle arrest.
Cancer Cell Line | IC50 (μM) |
---|---|
Melanoma | 0.124 - 3.81 |
Prostate Cancer | 1.6 - 3.9 |
The IC50 values indicate that the compound is effective at low concentrations, highlighting its potential as a lead compound for further drug development .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives like this compound can be significantly influenced by structural modifications:
- Substituents : The presence of the methoxy group on the phenyl ring has been shown to enhance both antimicrobial and anticancer activities.
- Chloromethyl Group : The chloromethyl substituent is critical for maintaining the compound's biological efficacy, potentially influencing its interaction with biological targets .
Case Studies
Several studies have investigated the biological activity of related thiazole compounds to elucidate their mechanisms and optimize their structures:
- Study on SMART Compounds : A series of compounds similar to this compound demonstrated improved antiproliferative activity against cancer cells when specific structural modifications were made .
- Anti-inflammatory Potential : In addition to antimicrobial and anticancer activities, thiazole derivatives have been evaluated for anti-inflammatory properties through docking studies with COX-2 and other inflammatory mediators .
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGNZVWIWYZXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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